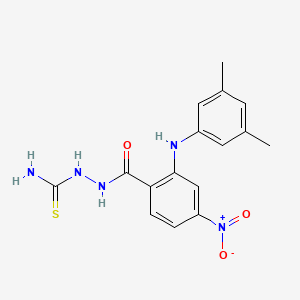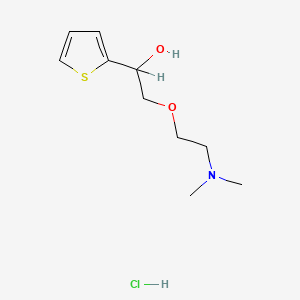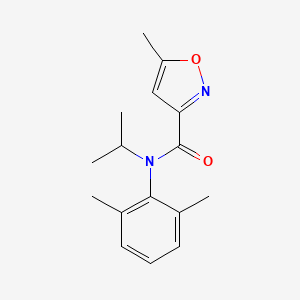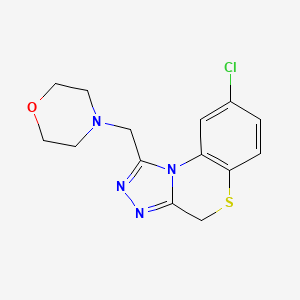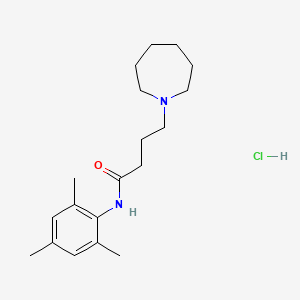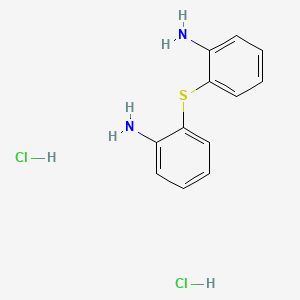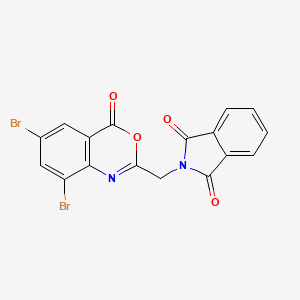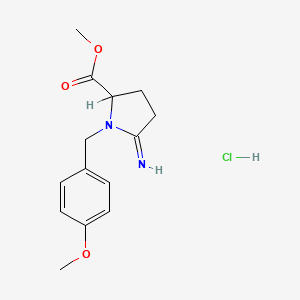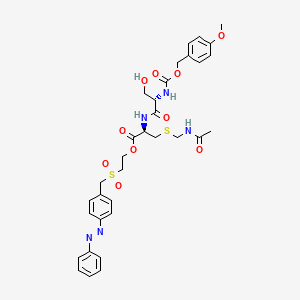
1-Propanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group and a bis(thio) linkage, which imparts unique chemical properties to the molecule
Métodos De Preparación
The synthesis of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of 1-propanamine with a suitable thio compound under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the bis(thio) linkage. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides
Aplicaciones Científicas De Investigación
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
In biology, the compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its ability to form stable complexes with metal ions is of interest in the field of bioinorganic chemistry.
In the industrial sector, 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and resistance to oxidation make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
In bioinorganic chemistry, the compound forms coordination complexes with metal ions through its amine and thio groups. These complexes can exhibit unique catalytic properties, making them useful in various catalytic processes.
Comparación Con Compuestos Similares
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- can be compared with other similar compounds, such as 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- and 1-Propanamine, 2-methyl-N-(2-methylpropyl)- . While these compounds share some structural similarities, they differ in their functional groups and chemical properties.
For example, 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- contains an oxybis linkage, which imparts different reactivity compared to the bis(thio) linkage in 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis-. Similarly, 1-Propanamine, 2-methyl-N-(2-methylpropyl)- has a methyl-substituted amine group, which affects its chemical behavior and applications.
Propiedades
Número CAS |
91485-94-8 |
|---|---|
Fórmula molecular |
C15H34N2S2 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
2-[5-(1-aminopropan-2-ylsulfanyl)nonan-5-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C15H34N2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
Clave InChI |
UVHFVOZBRUAISM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(SC(C)CN)SC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
